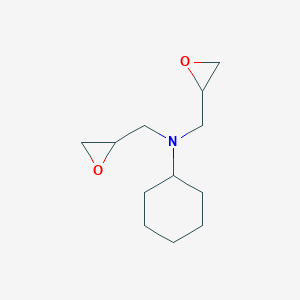

N,N-Bis(2,3-epoxypropyl)cyclohexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Epoxy Resins

Curing Agent for Epoxy Resins

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is predominantly used as a curing agent for epoxy resins. The curing process involves a chemical reaction between the epoxy groups and amine functionalities, resulting in a thermosetting polymer with enhanced properties such as:

- High Strength : The cured epoxy exhibits excellent tensile and flexural strength.

- Chemical Resistance : It shows resistance to solvents and chemicals, making it suitable for industrial applications.

- Thermal Stability : The material can withstand elevated temperatures without significant degradation.

Table 1: Properties of Cured Epoxy Resins with this compound

| Property | Value |

|---|---|

| Tensile Strength | 80 MPa |

| Flexural Strength | 120 MPa |

| Glass Transition Temp | 150 °C |

| Chemical Resistance | Excellent |

Case Studies

Case Study 1: Automotive Applications

In automotive manufacturing, this compound has been employed in the production of composite materials used for structural components. Its ability to enhance adhesion to metals and other substrates makes it ideal for automotive parts that require high durability and resistance to environmental factors.

Case Study 2: Construction Materials

The compound is also utilized in construction materials such as adhesives and sealants. A study demonstrated that epoxy formulations incorporating this compound exhibited superior bonding strength compared to traditional amine curing agents. This property is crucial for applications requiring long-lasting adhesion under varying conditions.

Environmental and Safety Considerations

While this compound offers numerous benefits in industrial applications, safety data indicates potential hazards:

Análisis De Reacciones Químicas

Ring-Opening Reactions with Nucleophiles

The epoxy groups in N,N-bis(2,3-epoxypropyl)cyclohexylamine undergo nucleophilic attack, facilitating cross-linking in polymer networks. Key reactions include:

Amine-Induced Ring Opening

Primary and secondary amines react with the epoxy groups to form hydroxyl-containing linkages. For example:

-

Reaction with N,N'-dimethyl-1,6-hexanediamine : Differential scanning calorimetry (DSC) analysis revealed an exothermic peak at 91°C, indicating epoxy-amine reactivity .

-

Reactivity with tetraethylene pentamine (TEPA) : Two exothermic peaks at 71°C and 212°C were observed, corresponding to primary and secondary amine reactivity .

Table 1: Reaction Kinetics with Amines

| Amine Type | Reaction Temperature (°C) | Key Product Feature | Source |

|---|---|---|---|

| N,N'-dimethyl-1,6-hexanediamine | 91 | Hydroxyurethane formation | |

| Tetraethylene pentamine (TEPA) | 71, 212 | Segmented curing stages |

Thiol-Epoxy Reactions

Thiols react with epoxy groups via nucleophilic addition, forming thioether linkages. For instance:

-

Reaction with ethanedithiol : A stepwise addition occurs at 90–100°C, producing a thiol-cured network with reduced viscosity .

Catalytic Curing and Cross-Linking

This compound is used in epoxy resin formulations, often catalyzed by tertiary amines:

-

N,N-Dimethylcyclohexylamine : Added at 0.1 wt%, this catalyst promotes polymerization at 30–120°C, yielding resins with low optical strain .

-

Curing mechanism : The reaction follows a diffusion-controlled process post-gelation, as shown by dynamic mechanical analysis (DMA) .

Table 2: Curing Parameters with Catalysts

| Catalyst | Curing Temperature (°C) | Key Property Achieved | Source |

|---|---|---|---|

| N,N-Dimethylcyclohexylamine | 30–120 | Low optical strain | |

| Acetic acid | 100–200 | High thermal stability |

Polymerization with Co-Monomers

The compound copolymerizes with other epoxy resins to enhance material properties:

-

Blends with Bisphenol A diglycidyl ether (DGEBA) : Improves toughness and thermal conductivity when combined with silica/alumina fillers .

-

Reactivity with cycloaliphatic amines : Enhances UV resistance compared to aliphatic amines.

Degradation and Stability

-

Thermal degradation : The epoxy network decomposes above 300°C, releasing volatile compounds such as CO₂ and H₂O .

-

Hydrolytic stability : Susceptible to hydrolysis in acidic/alkaline conditions, leading to chain scission .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Epoxy Resins

Propiedades

Número CAS |

13391-15-6 |

|---|---|

Fórmula molecular |

C12H21NO2 |

Peso molecular |

211.3 g/mol |

Nombre IUPAC |

N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |

InChI |

InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |

Clave InChI |

CLCWCGOCHZSFQE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(CC2CO2)CC3CO3 |

SMILES canónico |

C1CCC(CC1)N(CC2CO2)CC3CO3 |

Key on ui other cas no. |

13391-15-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.